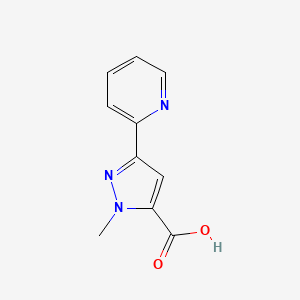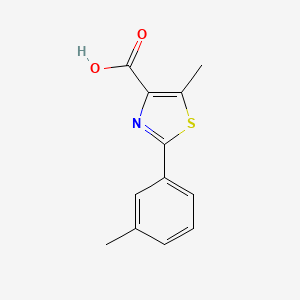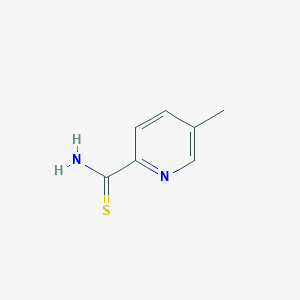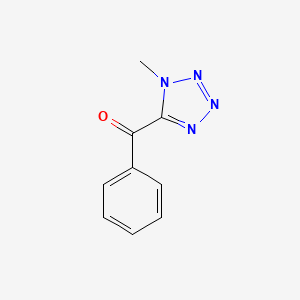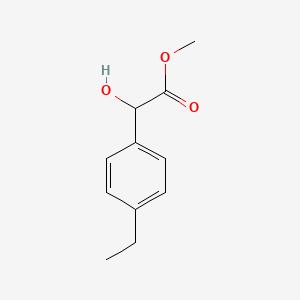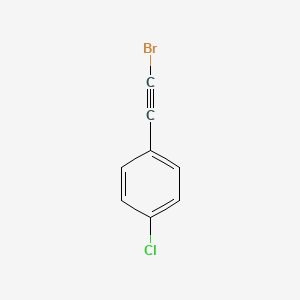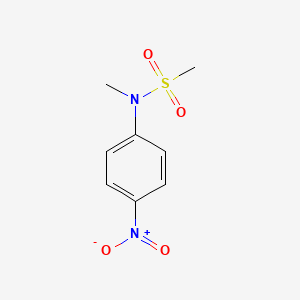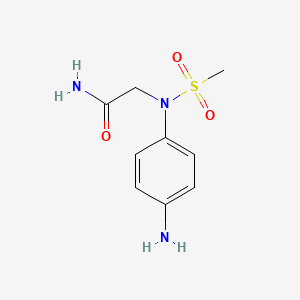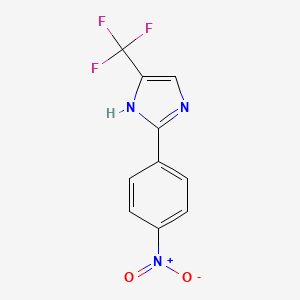
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole
Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic compound. The presence of nitrophenyl and trifluoromethyl groups suggests that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nitrophenyl and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the nitrophenyl and trifluoromethyl groups .Chemical Reactions Analysis
The nitrophenyl and trifluoromethyl groups are likely to influence the reactivity of this compound. For example, nitrophenyl groups can undergo reduction reactions , and trifluoromethyl groups can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitrophenyl and trifluoromethyl groups .Scientific Research Applications
Synthesis of Nano Particles
- Imidazole Derivatives as Organic Precursors: Imidazole derivatives, including structures similar to 2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-Imidazole, have been investigated for their potential as organic precursors in the synthesis of zinc oxide nanoparticles. The study highlights the utility of these compounds in material science, particularly in the development of nanostructured materials (Padhy et al., 2010).
Organic Synthesis and Drug Development
- Efficient Synthesis of Lck Inhibitors: A novel strategy involving the condensation of o-nitroaniline with glyoxylate, followed by reductive cyclization, utilized a compound structurally related to this compound for the synthesis of imidazo[1,5-a]quinoxalin-4-one. This method was applied to produce BMS-238497, highlighting the compound's relevance in the development of therapeutic agents (Chen et al., 2004).
Material Science and Corrosion Inhibition
- Surface and Electrochemical Studies: Research into 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interactions with surfactants like cetyltrimethylammonium bromide (CTAB) sheds light on the electrostatic interactions important for the distribution between micelle-water phases. These studies are crucial for understanding the surface chemistry and potential applications in corrosion inhibition (Datta et al., 2016).
Antimicrobial and Antitubercular Activity
- Evaluation of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Derivatives of imidazole, including compounds structurally similar to this compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies contribute to the search for new therapeutic agents in combating tuberculosis (Patel et al., 2017).
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-9(15-8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJGDAXNQKZKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



